Hydroxypropylcellulose

Descripción

Structure

3D Structure

Propiedades

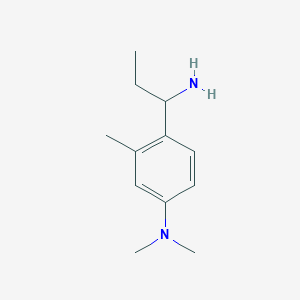

IUPAC Name |

4-(2-aminopropyl)-N,N,3-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQMYSHATTXRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)CC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868442 | |

| Record name | 4-(2-Aminopropyl)-N,N,3-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77502-96-6 | |

| Record name | 4-(Dimethylamino)-α,2-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77502-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Fundamental Aspects and Structural Elucidation of Hydroxypropylcellulose

Synthesis Pathways and Reaction Mechanisms of Hydroxypropylcellulose Derivatization

The synthesis of this compound primarily involves the chemical modification of cellulose (B213188), a naturally abundant polymer. The process aims to introduce hydroxypropyl groups onto the cellulose backbone, thereby altering its solubility and other key properties.

Etherification Processes with Propylene (B89431) Oxide

The principal method for synthesizing HPC is through the etherification of cellulose. This reaction involves treating cellulose with propylene oxide in the presence of a catalyst. kemoxcellulose.comatamanchemicals.com The process begins with the activation of cellulose, typically by treating it with an alkali like sodium hydroxide (B78521). This step produces alkali cellulose, which is more reactive than its untreated counterpart. atamanchemicals.com The swollen alkali cellulose is then reacted with propylene oxide under elevated temperature and pressure. atamanchemicals.com The propylene oxide molecules substitute the hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose chain, forming ether linkages. atamanchemicals.com Specifically, the reaction results in the formation of -OCH2CH(OH)CH3 groups. atamanchemicals.com

The reaction between alkali cellulose and propylene oxide is a nucleophilic substitution. The alkoxide ions formed on the cellulose backbone during the alkali treatment act as nucleophiles, attacking the electrophilic carbon atoms of the propylene oxide ring. This ring-opening reaction results in the formation of a hydroxypropyl ether and regenerates a hydroxyl group, which can then react with another propylene oxide molecule. This can lead to the formation of side chains of poly(propylene glycol) attached to the cellulose backbone.

Influence of Alkali Conditions on Hydroxypropylation

Alkaline conditions are crucial for the successful hydroxypropylation of cellulose. kemoxcellulose.comkimacellulose.com The alkali, typically sodium hydroxide, serves a dual purpose: it acts as a swelling agent for the cellulose and as a catalyst for the etherification reaction. google.com The concentration of the alkali has a significant impact on the degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose unit. nih.gov

The alkalization process, also known as mercerization, disrupts the crystalline structure of cellulose, making the hydroxyl groups more accessible for reaction. rsc.org The concentration of the sodium hydroxide solution and the duration of the alkalization step are critical parameters that influence the reactivity of the cellulose and, consequently, the efficiency of the hydroxypropylation. nih.gov For instance, one study optimized the reaction conditions and found that a specific concentration of NaOH was necessary to achieve the maximum degree of substitution. nih.gov The alkali catalyst facilitates the formation of alkoxide ions on the cellulose, which are the reactive species that attack the propylene oxide. researchgate.net After the etherification reaction is complete, the alkali is typically neutralized with an acid, such as acetic acid, and the resulting salts are washed away. atamanchemicals.comgoogle.com

Homogeneous vs. Heterogeneous Reaction Methods

The synthesis of this compound can be carried out using either homogeneous or heterogeneous reaction methods. rsc.orgmdpi.com

Heterogeneous methods are the most common approach for industrial-scale production. mdpi.comgoogle.com In this method, solid cellulose is suspended in a liquid reaction medium, such as an organic solvent like hexane, toluene, or isopropanol. google.comkimachemical.com The reaction occurs at the interface between the solid cellulose and the liquid phase. A major drawback of the heterogeneous method is the difficulty in achieving a uniform distribution of substituents along the cellulose chain, which can lead to products with inconsistent properties. rsc.orgmdpi.com

Homogeneous methods , on the other hand, involve dissolving the cellulose in a suitable solvent system to create a single-phase reaction mixture. rsc.orgmdpi.com This approach allows for more precise control over the molecular architecture and leads to a more uniform substitution pattern. rsc.orgmdpi.com Solvents such as NaOH/urea aqueous solutions have been developed for the homogeneous synthesis of cellulose ethers, including HPC. researchgate.netgoogle.com Homogeneous reactions often proceed at a faster rate than heterogeneous reactions. mdpi.com However, scaling up homogeneous processes can be challenging, and some solvent systems may be toxic or difficult to recycle. rsc.org

| Reaction Method | Description | Advantages | Disadvantages |

| Heterogeneous | Solid cellulose is suspended in a liquid reaction medium. | Suitable for large-scale industrial production. | Difficult to achieve uniform substitution; can result in products with inconsistent properties. rsc.orgmdpi.com |

| Homogeneous | Cellulose is dissolved in a solvent to form a single-phase reaction mixture. | Allows for precise control over molecular structure and uniform substitution. rsc.orgmdpi.com Faster reaction rates. mdpi.com | Scaling up can be challenging; some solvents may be toxic or difficult to recycle. rsc.org |

Advanced Characterization Techniques for Substitution and Molecular Architecture in this compound

A detailed understanding of the chemical structure of this compound, including the degree and distribution of substitution, is essential as it significantly influences the polymer's properties and performance in various applications. acs.orgnih.gov Several advanced analytical techniques are employed to elucidate these structural features.

Spectroscopic Analysis of Molar Substitution and Substitution Heterogeneity

Spectroscopic methods are powerful tools for characterizing the molecular structure of HPC. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molar substitution (MS) and the heterogeneity of substituent distribution. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to determine key structural parameters. acs.orgnih.gov

¹H NMR Spectroscopy: ¹H NMR is used to determine the molar substitution (MS), which is the average number of moles of hydroxypropyl groups per anhydroglucose unit. acs.orgnih.gov The ¹H NMR spectrum of HPC shows characteristic signals for the protons of the cellulose backbone and the hydroxypropyl substituents. engineegroup.usmdpi.com The methyl protons of the hydroxypropyl group typically appear as a distinct signal around 1.0-1.1 ppm. engineegroup.usmdpi.com By comparing the integral of this methyl proton signal to the integrals of the protons on the anhydroglucose unit, the MS can be calculated. semanticscholar.org For instance, a common equation used for MS calculation from ¹H NMR data is: MS = (Integral of methyl protons / 3) / (Integral of anhydroglucose unit protons / 7). semanticscholar.org

¹³C NMR Spectroscopy: ¹³C NMR provides more detailed information about the substitution pattern, including the distribution of substituents at different positions on the anhydroglucose unit (C-2, C-3, and C-6). rsc.orgmdpi.com The chemical shifts of the carbon atoms in the anhydroglucose unit are sensitive to whether they are substituted or not, and also to the presence of substituents on neighboring carbons. mdpi.com The signals for the carbons of the hydroxypropyl group can also be identified. researchgate.net For example, the methyl carbon of an internal hydroxypropyl group resonates at a different chemical shift compared to the methyl carbon of a terminal hydroxypropyl group, allowing for the determination of the average length of the side chains. mdpi.comsemanticscholar.org Quantitative ¹³C NMR can be used to estimate the molar substitution. rsc.org

To facilitate NMR analysis, HPC samples are often derivatized, for example, by acetylation, to improve their solubility in common NMR solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). acs.org

| NMR Technique | Information Provided | Key Observations |

| ¹H NMR | Molar Substitution (MS) acs.orgnih.gov | Characteristic signal for methyl protons of the hydroxypropyl group around 1.0-1.1 ppm. engineegroup.usmdpi.com |

| ¹³C NMR | Distribution of substituents on the anhydroglucose unit (C-2, C-3, C-6). rsc.orgmdpi.com Average length of poly(propylene glycol) side chains. mdpi.comsemanticscholar.org | Chemical shifts of anhydroglucose carbons are sensitive to substitution. mdpi.com Different signals for internal and terminal methyl carbons of hydroxypropyl groups. mdpi.comsemanticscholar.org |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for characterizing the substitution pattern of HPC. nih.govacs.org It provides information on the molar substitution (MS), which is the average number of hydroxypropyl groups per anhydroglucose unit. nih.govacs.orgacs.org This technique can be used to determine the distribution of the number of hydroxypropyl groups attached to each glucose monomer. nih.govacs.orgacs.org

To analyze the monomer composition, HPC is first subjected to complete acid hydrolysis. acs.org MALDI-TOF MS analysis of the resulting hydrolysates allows for the identification and quantification of different monomer units. acs.org This method has proven invaluable for confirming the fidelity of end groups on polymer chains, as it can resolve individual n-mers in a mass spectrum, providing detailed structural information. sigmaaldrich.com Studies have utilized MALDI-TOF MS to analyze short-chained oligosaccharides formed after enzymatic degradation of HPC, further elucidating the substituent distribution. researchgate.netlu.se

For instance, in a comparative study of two different HPC samples, MALDI-TOF MS was employed to determine the distribution of hydroxypropyl groups per glucose unit, revealing differences in their substitution patterns. nih.govacs.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis, making it well-suited for the characterization of HPC. creative-biolabs.comthermofisher.com This technique is particularly useful for determining the heterogeneity of substitution by quantifying the amount of unsubstituted glucose units within the polymer chain. nih.govacs.orgacs.org

The process involves the degradation of the polymer, either chemically or enzymatically, followed by the analysis of the hydrolysis products. acs.org HPAEC-PAD can effectively separate and quantify monosaccharides without the need for derivatization, which can be a limitation in other methods like gas chromatography. mdpi.comresearchgate.net The technique operates at a high pH, causing the carbohydrates to become oxyanions, which are then separated by anion-exchange chromatography and detected directly and sensitively by PAD. creative-biolabs.comthermofisher.com

Research has demonstrated the utility of HPAEC-PAD in comparing different HPC samples by revealing variations in their content of unsubstituted glucose units, which reflects differences in the heterogeneity of substitution. nih.govacs.orgacs.org This information is critical as regions of low substitution can influence the polymer's properties, such as its cloud point. lu.se

| Technique | Information Obtained | Sample Preparation | Key Advantages |

|---|---|---|---|

| MALDI-TOF MS | Molar substitution, distribution of hydroxypropyl groups per monomer unit. nih.govacs.orgacs.org | Complete acid hydrolysis for monomer analysis. acs.org | High resolution of individual n-mers, detailed structural information. sigmaaldrich.com |

| HPAEC-PAD | Quantification of unsubstituted glucose units, heterogeneity of substitution. nih.govacs.orgacs.org | Chemical or enzymatic degradation of the polymer. acs.org | High sensitivity and specificity, no need for derivatization. mdpi.comresearchgate.net |

Chromatographic Methods for Molecular Weight Distribution and Heterogeneity

Size Exclusion Chromatography (SEC) with Light Scattering (LLS, MALS) and Refractometric (RI) Detection

Size Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers like HPC. theanalyticalscientist.com When coupled with multi-angle laser light scattering (MALS) and differential refractive index (DRI) detectors, SEC provides reliable and absolute molecular weight data without the need for column calibration with polymer standards. nih.govresearchgate.netchalmers.se

This multi-detector setup allows for the determination of:

Weight-average molecular weight (Mw) nih.govplu.mx

Number-average molecular weight (Mn) nih.gov

Polydispersity Index (PDI = Mw/Mn) nih.gov

Radius of gyration (Rg) chalmers.se

Studies have shown that SEC-MALS is effective for characterizing HPC samples, including those with high molecular weights and complex structures containing aggregates. plu.mxresearchgate.net For instance, SEC coupled with MALS and DRI has been successfully used to determine the molecular weight distributions of various cellulose ethers, including those with weight-average molecular weights exceeding 1,000 kg/mol . nih.govresearchgate.net The technique has also been employed to quantify the amount of HPC bound to drug particles in colloidal dispersions. nih.govresearchgate.net

It is important to carefully select experimental conditions, such as flow rate, especially for ultrahigh molecular weight samples, to avoid non-ideal separation effects that can lead to inaccurate results. nih.govresearchgate.net

Analysis of Unsubstituted Glucose Units

The presence and distribution of unsubstituted glucose units significantly influence the properties of HPC. senpharma.vn These unsubstituted anhydroglucose units are hydrophilic, while the hydroxypropyl-substituted units are more hydrophobic. senpharma.vn The heterogeneity in the distribution of these units, both between different polymer chains (interchain) and within a single chain (intrachain), can affect the polymer's solubility and other characteristics. senpharma.vn

Enzymatic degradation is a valuable tool for studying the distribution of substituents. lu.seresearchgate.net Endoglucanases can be used to selectively cleave the polymer backbone at unsubstituted regions. lu.se The resulting degradation products can then be analyzed by techniques like size-exclusion chromatography and HPAEC-PAD to determine the extent of degradation and quantify the amount of unsubstituted glucose. lu.se This approach has been shown to be useful in correlating regions of low substitution with properties like the polymer's cloud point. lu.se

Studies on this compound Chain Conformation and Rigidity

The conformation and rigidity of the HPC chain in solution are critical determinants of its physical properties and applications. It is generally considered that HPC possesses a semi-flexible or worm-like chain conformation in solution. ncsu.edu

Multiple techniques have been employed to investigate the chain conformation of HPC, including:

Light Scattering (Static and Dynamic) : These methods provide information about the size and shape of the polymer in solution. nih.gov Recent studies using a combination of light scattering, neutron and X-ray scattering, and viscometry have provided quantitative evidence for a rod-like structure for HPC in aqueous solution. nih.gov

Viscometry : Intrinsic viscosity measurements are used to understand the hydrodynamic volume of the polymer and can provide insights into chain stiffness through the Mark-Houwink relationship. ncsu.edu The Mark-Houwink exponent for HPC in dilute aqueous solution has been found to be around 0.90, indicating a conformation between a rigid rod and a random coil. ncsu.edu

Rheo-optical Analysis : This technique combines rheological measurements with optical property analysis (linear dichroism, birefringence) to study flow-induced ordering and conformational changes. aip.org Studies have shown that at high shear rates, HPC molecules can undergo untwisting due to the breaking of internal hydrogen bonds. aip.org

Research suggests that the enhanced rigidity of HPC is related to the molecular "twist" induced by intramolecular hydrogen bonding, which leads to a helical conformation. aip.org The conformation can change from an elongated single chain to a folded structure while maintaining a rod-like shape as the molecular weight increases. nih.gov Studies on HPC in different solvents, such as dimethylacetamide and dichloroacetic acid, have also contributed to the understanding of its mesophase formation and chain rigidity. acs.orgacs.org

Microscopic and Spectroscopic Analysis of Composite Systems

The incorporation of HPC into composite materials is an area of significant interest. Microscopic and spectroscopic techniques are essential for characterizing the structure and properties of these composites.

Microscopic Analysis:

Atomic Force Microscopy (AFM) : AFM is used to examine the surface microstructure and topography of HPC-based composite films. e3s-conferences.orge3s-conferences.org Studies have shown that the addition of other components, such as cinnamaldehyde (B126680), can alter the surface roughness of the HPC film. e3s-conferences.orge3s-conferences.org AFM can also provide information on fiber distribution and morphology in nanofibrous composite mats. nih.gov

Scanning Electron Microscopy (SEM) : SEM is employed to observe the surface morphology of composite films and nanofibers, revealing details about their structure and distribution. nih.govmdpi.com

Spectroscopic Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to study the interactions between HPC and other components in a composite, such as the formation of hydrogen bonds. nih.gov

UV-Vis Spectroscopy : This technique is used to analyze the optical properties of HPC composites, such as their reflectance and transmittance. mdpi.comresearchgate.net For example, the addition of iron (III) oxide nanoparticles to HPC has been shown to decrease the reflectance of the composite. researchgate.net

Raman Spectroscopy : Raman spectroscopy can be used to study the degree of cure in high-performance composites containing HPC. mdpi.comscispace.com

X-ray Diffraction (XRD) : XRD provides information about the crystalline structure of HPC and its composites. mdpi.comkpi.ua

These analytical methods have been applied to various HPC composite systems, including those with silica (B1680970), graphene oxide, and polyurethane, to understand the interactions between the components and the resulting material properties. nih.govkpi.uarsc.org For instance, in HPC/silica micro-hybrids, strong interactions via hydrogen bonding between the nanometer-sized silica particles and the HPC matrix were observed, leading to improved mechanical properties compared to simple blend composites. kpi.ua

Fourier-Transform Infrared (FTIR) Analysis in HPC Composites

Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical technique for investigating the molecular structure and intermolecular interactions within this compound (HPC) composites. By analyzing the vibrational modes of chemical bonds, FTIR can confirm the incorporation of fillers, detect interactions between HPC and added components, and monitor structural changes resulting from chemical modifications or degradation.

The FTIR spectrum of pure HPC displays several characteristic absorption bands. These include a broad band around 3431-3500 cm⁻¹ corresponding to the stretching vibration of hydroxyl (-OH) groups, bands in the 2800-2972 cm⁻¹ region attributed to C-H stretching in methyl and methylene (B1212753) groups, and a prominent band around 1050-1079 cm⁻¹ due to the C-O-C (ether) stretching vibration of the β-D-glucopyranose ring.

When HPC is formulated into composites, the FTIR spectrum reveals distinct changes that provide evidence of the interactions between the polymer matrix and the incorporated substances. For instance, in composites of HPC with iron (III) oxide nanoparticles (Fe₂O₃ NPs), alterations in the intensity, area, and width of the bands are observed as the nanoparticle concentration increases, indicating a change in the molecular configuration of the HPC network. Similarly, when HPC is blended with cellulose nanocrystals (CNCs), the resulting spectra show typical IR bands of the cellulose backbone, confirming the presence of both components.

Chemical modification of HPC, such as methacrylation, leads to significant spectral changes. A notable decrease in the -OH stretching vibration at ~3433 cm⁻¹ and the appearance of new bands, such as a carbonyl (C=O) stretch at approximately 1720 cm⁻¹ and C=C vibrations at 1630–1640 cm⁻¹, confirm the successful grafting of methacryloyl units onto the HPC backbone. In studies of HPC photooxidation, an increase in the absorption peak around 1730 cm⁻¹, known as the carbonyl index, is observed over time, indicating polymer degradation.

The analysis of HPC composites with other materials, like SiO₂–CaO–P₂O₅ xerogels, shows additional bands in the 2800–2900 cm⁻¹ region originating from the C–H vibrations of HPC's alkyl groups, confirming its integration into the oxide matrix. These examples underscore the utility of FTIR in verifying the composition and elucidating the molecular-level interactions within diverse HPC composite systems.

Table 1: Key FTIR Bands and Their Assignments in HPC and its Composites

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in HPC Composites | References |

|---|---|---|---|

| ~3500 - 3431 | O-H stretching | Intensity decreases upon methacrylation, indicating reaction at hydroxyl sites. | |

| ~2972 - 2877 | C-H stretching (CH₂, CH) | Presence confirms the alkyl groups of HPC in composites. | |

| ~1730 - 1720 | C=O stretching | Appearance indicates chemical modification (e.g., methacrylation) or oxidation of HPC. | |

| ~1640 - 1630 | C=C stretching / H-O-H bending | Indicates presence of methacrylate (B99206) groups or absorbed water. | |

| ~1079 - 1050 | C-O-C stretching | Used as a reference peak for normalization in semi-quantitative analysis. | |

| Variable | Filler-specific bands | The appearance of new bands confirms the incorporation of fillers like Fe₂O₃ or CNCs. |

Atomic Force Microscopy (AFM) for Nanomaterial Characterization

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of HPC-based films and nanomaterials at the nanoscale. It provides high-resolution, three-dimensional topographical images, allowing for the quantitative measurement of surface features such as roughness and the qualitative assessment of morphology.

AFM studies on HPC films prepared from liquid crystalline solutions reveal tunable surface topographies. For example, films cast from a 65% (w/w) HPC aqueous solution under shear exhibit a primary set of large bands with a periodicity of 1.8–2.1 μm and an average height of 74–87 nm. A secondary, smoother texture with a periodicity of 0.35–0.40 μm lies underneath these larger bands. This demonstrates that processing conditions directly influence the nanoscale surface structure.

In HPC composites, AFM is used to evaluate how additives affect the surface morphology. The incorporation of cinnamaldehyde (CDH) into an HPC film leads to a rougher surface. This is quantified by an increase in the arithmetical mean deviation (Ra) and the root mean square deviation (Rq) of the surface profile. For instance, one study reported that with the addition of emulsified CDH, the Ra of an HPC film increased by 1.31 nm and the Rq increased by 4.01 nm. The raised structures observed in the AFM topography are believed to be the dispersed phase of CDH aggregating as the film dries. A similar trend was observed when cinnamaldehyde emulsified with lauric arginate (LAE) was added, increasing Ra by 1.7 nm and Rq by 3.63 nm.

AFM is also employed to characterize nanofibrous materials. In composites of HPC and β-Cyclodextrin polyurethane, AFM provides detailed information on the topography, morphology, and distribution of fibers on the sample surface, complementing data from other microscopy techniques. The ability to perform these measurements under various environmental conditions, including in aqueous environments, makes AFM particularly powerful for studying biomaterial surfaces.

Table 2: Surface Roughness Parameters of HPC Films Measured by AFM

| Film Composition | Arithmetical Mean Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Observation | References |

|---|---|---|---|---|

| Neat HPC Film | 5.25 | 4.55 | Relatively smooth surface. | |

| HPC with Cinnamaldehyde (CDH) | 6.57 | 8.56 | Increased roughness due to dispersed CDH phase. | |

| Neat HPC Film | Not specified, baseline | Not specified, baseline | Smooth surface without visible pores or cracks. | |

| HPC with emulsified CDH | Increased by 1.31 | Increased by 4.01 | Rougher surface with uplands from the dispersed phase. | |

| HPC with CDH/Lauric Arginate (LAE) | Increased by 1.7 | Increased by 3.63 | Increased roughness due to aggregation of hydrophobic components. |

Scanning Electron Microscopy (SEM) for Surface Morphology of HPC Films and Composites

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of HPC films and composites. It provides high-resolution images that reveal details about surface texture, porosity, and the distribution and dispersion of components within the composite matrix.

In pure HPC films, SEM analysis typically shows a relatively smooth and continuous surface. However, the morphology can be significantly altered by the incorporation of other materials. For example, in composites of HPC and iron (III) oxide nanoparticles (HPC:Fe₂O₃NPs), SEM images show the distributions and dispersions of the Fe₂O₃NPs on the surface of the HPC. A homogenous structure observed in these composites suggests a strong coupling between the nanoparticles and the HPC matrix. Similarly, SEM studies of HPC films loaded with silver nanoparticles (Ag NPs) show the distribution of the nanoparticles embedded within the HPC thin films.

SEM is also crucial for characterizing the structure of electrospun HPC composite nanofibers. For HAP-HPC/PLA (Hydroxyapatite-HPC/Poly Lactic Acid) composites, SEM micrographs show uniform, bead-free, porous, and non-woven nanofibers. The technique is used to optimize electrospinning parameters by observing the resulting fiber morphology. In another study involving HPC and β-Cyclodextrin polyurethane mats, SEM was used to evaluate basic characteristics like fiber diameter and surface roughness.

Furthermore, SEM can reveal microstructural changes resulting from external conditions. An examination of phase-separated films of ethyl cellulose (EC) and HPC showed that before dissolution, the film surface was smooth. After being submerged in various media, SEM images revealed the formation of pores on the film surface as the water-soluble HPC leached out. In studies of sheared HPC films, low-voltage high-resolution SEM (LVHRSEM) has been used in a complementary fashion with AFM to characterize the banded and fibrillar surface morphology.

Table 3: SEM Observations of Surface Morphology in HPC Films and Composites

| HPC Composite System | Key SEM Findings | Significance | References |

|---|---|---|---|

| HPC/Fe₂O₃ Nanoparticles | Nanoparticles are distributed and dispersed on the HPC surface. | Confirms composite formation and interaction between components. | |

| HPC/Ag Nanoparticles | Shows the distribution of Ag NPs embedded in the thin film. | Visualizes the nanoparticle dispersion within the polymer matrix. | |

| HAP-HPC/PLA Nanofibers | Uniform, bead-free, porous, non-woven fiber morphology. | Confirms successful fabrication of high-quality nanofibers for applications like bone regeneration. | |

| HPC/Ethyl Cellulose Films | Formation of surface pores after immersion in aqueous media. | Reveals the mechanism of pore formation in controlled-release coatings. | |

| HPC/NiCo₂S₄ | Hierarchical porous carbon coated nanowire composites. | Shows a three-dimensional interconnected macroporous framework. |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology in HPC Composites

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of nanoparticles within HPC composites, providing detailed information on their size, shape (morphology), and dispersion within the polymer matrix. Unlike SEM, which primarily analyzes surfaces, TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image, making it ideal for visualizing the internal structure and the morphology of embedded nanoparticles.

In the synthesis of silver nanoparticles (Ag NPs) using HPC as a reducing and stabilizing agent, TEM analysis is crucial for characterizing the resulting nanoparticles. TEM images have confirmed the formation of highly spherical Ag NPs with sizes ranging from 25 to 55 nm. The size distribution was found to be dependent on the initial concentration of the silver nitrate (B79036) precursor. Importantly, TEM analysis of samples stored for one year showed no significant changes in the size and morphology of the Ag NPs, confirming the excellent stabilizing capability of the HPC matrix.

Similarly, in HPC composites loaded with zinc oxide nanoparticles (ZnO NPs) for the preservation of papyrus, TEM was used to examine the morphology of the ZnO NPs before their incorporation. The results showed that the nanoparticles were spherical and single-crystal particles with a narrow size distribution. For composites of HPC with copper vanadate (B1173111) nanoparticles, TEM analysis revealed that the most prevalent nanoparticle size was in the range of 20–60 nm.

TEM is also employed to study more complex systems, such as HPC-detonation nanodiamond (DND) composites. In this case, TEM images showed that the DND particles tended to form closely agglomerated grains of a few hundred nanometers due to their strong self-assembly tendency. This information is vital for understanding how the dispersion state of the nanoparticles influences the bulk properties of the composite material.

Table 4: Nanoparticle Morphology in HPC Composites as Determined by TEM

| Nanoparticle Type | Host Matrix | Observed Morphology | Size Range | References |

|---|---|---|---|---|

| Silver (Ag) | HPC | Highly spherical | 25-55 nm | |

| Zinc Oxide (ZnO) | HPC (for papyrus treatment) | Spherical, single-crystal | 0.26 nm (particle size) |

Advanced Functionalization Strategies and Modified Hydroxypropylcellulose Systems

Grafting Modification of Hydroxypropylcellulose for Enhanced Functionalities

Graft copolymerization is a highly effective method for altering the physical and chemical properties of cellulose (B213188) and its derivatives, thereby improving their functionality and expanding their range of applications researchgate.net. This technique involves attaching new polymer chains (grafts) to the main cellulose backbone, combining the desirable properties of both the natural polymer and the synthetic grafts researchgate.net.

While native cellulose cannot be melt-processed due to its extensive hydrogen-bonded structure, chemical modification through grafting can impart thermoplastic characteristics daigangbio.cn. A key strategy to achieve this is to graft polymers that disrupt the intermolecular and intramolecular hydrogen bonds within the cellulose structure. For instance, grafting L-lactide (LA) onto a cellulose backbone to create cellulose-graft-poly(L-lactide) (cellulose-g-PLLA) copolymers has been shown to induce thermoplasticity daigangbio.cnacs.org.

This synthesis can be performed homogeneously in an ionic liquid such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), using an organic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) daigangbio.cnacs.org. By adjusting the molar ratio of the monomer (LA) to cellulose, the amount and length of the grafted PLLA chains can be controlled daigangbio.cn. Research findings indicate that as the molar substitution of PLLA increases, the glass transition temperature (Tg) of the copolymer sharply decreases daigangbio.cn. When a sufficient amount of PLLA is grafted, the hydrogen bonds in the cellulose are effectively disrupted, and the resulting copolymers exhibit clear thermoplastic behavior, enabling them to be processed using conventional thermal methods like melt spinning and hot-pressing daigangbio.cnacs.org.

Table 1: Effect of Poly(L-lactide) Grafting on Cellulose Properties

| Property | Observation | Implication |

|---|---|---|

| Glass Transition Temperature (Tg) | Decreases significantly with increased PLLA content. | Indicates disruption of rigid cellulose structure. |

| Melt Processing | Copolymers become melt-spinnable and hot-pressable. | Transformation from non-melt-processable to thermoplastic. |

| Structure | Intermolecular and intramolecular hydrogen bonds are disrupted. | Enhanced flexibility and processability. |

This interactive table summarizes the effects of grafting poly(L-lactide) onto cellulose to induce thermoplastic behavior.

Imparting antimicrobial properties to cellulose derivatives is crucial for their use in biomedical and healthcare applications. One approach is the incorporation of organosilicon polymers, such as polydimethylsiloxane (B3030410) (PDMS), which are known for their biocompatibility and biodurability ktu.lt. While direct grafting of organosilicone antibacterial agents is one route, another effective method involves creating composites. For example, composites of PDMS and microcrystalline cellulose have been developed where silver nanoparticles (AgNPs) are synthesized in situ on the cellulose particles ktu.lt. These AgNPs provide the composite with potent antimicrobial activity against bacteria such as S. aureus ktu.lt.

Another versatile strategy is the grafting of polymers known for their antimicrobial nature. The "grafting from" approach, where a polymer with a specific functional group initiates the polymerization of monomers, is commonly used researchgate.net. For instance, cellulose can be modified by grafting poly[2-(tert-butylamino) ethyl methacrylate] (PTA) or poly(2-(dimethylamino) ethyl methacrylate) (pDMAEMA), which can be quaternized to create cationic surfaces that are highly effective against both Gram-positive and Gram-negative bacteria nih.govresearchgate.net. The antimicrobial efficacy is influenced by factors such as the length of the alkyl chains and the quantity of quaternary amino groups present in the grafted copolymers researchgate.net. Covalently grafting antimicrobial peptides onto microcrystalline cellulose is another proven method to create materials that cause a significant reduction in viable bacterial cells unimi.it.

Cinnamoyl-modified this compound (HPC-C) is a photoreactive material that can be synthesized by reacting HPC with cinnamoyl chloride. The degree of substitution (DS) of the cinnamoyl groups can be controlled by adjusting the feed ratio of cinnamoyl chloride to HPC, with studies achieving DS values ranging from 1.3 to 3.0 per anhydroglucose (B10753087) unit.

Upon irradiation with ultraviolet (UV) light, the HPC-C films undergo photocrosslinking. This process can be monitored by observing the reduction in absorbance at 280 nm in the UV-vis spectrum of the films. Thermal analysis has shown that HPC-C with a higher degree of substitution possesses a glass transition temperature and exhibits greater thermal stability. Crucially, cell proliferation tests have demonstrated that these photocrosslinked HPC-C films show good compatibility with fibroblast cells, indicating their potential for biocompatible applications.

Methacrylation of this compound for Photocrosslinkable Architectures

Methacrylation is a chemical modification that renders this compound photocrosslinkable, enabling the fabrication of biodegradable and photo-patternable constructs daigangbio.cn. This is typically achieved by grafting HPC with methacrylic anhydride (B1165640) daigangbio.cn. The resulting methacrylated this compound (MAHPC) can be cross-linked into an insoluble structure in aqueous environments using processes like photolithography daigangbio.cn.

The degree of methacrylation can be tuned by altering the reaction conditions, which in turn influences the material's properties. For example, higher degrees of substitution can be achieved by increasing the molar ratio of methacrylic anhydride to the anhydroglucose units of HPC. This modification significantly decreases the hydroxyl stretching vibration, as observed in FTIR spectra.

These photocrosslinkable MAHPC formulations are well-suited for advanced fabrication techniques like Direct Ink Writing (DIW). The methacrylate (B99206) grafting improves the shear dynamic moduli, shear thinning, and shear recovery of HPC inks, making them more suitable for 3D printing. Such photocrosslinkable architectures have a wide range of biotechnological applications, including tissue engineering, the creation of multilayer cell culture systems, and as substrates for protein and cell assays daigangbio.cn. The resulting constructs are both biocompatible and hydrolytically degradable, which facilitates cell proliferation and migration, making them ideal for tissue scaffolds daigangbio.cn.

Table 2: Research Findings on Methacrylated this compound (MAHPC)

| Area of Research | Finding | Significance |

|---|---|---|

| Synthesis | HPC is functionalized with methacrylic anhydride. The degree of substitution is tunable. | Creates a photocrosslinkable polymer from a natural source. |

| Rheology | Methacrylate grafting improves shear thinning and recovery properties. | Enhances printability for Direct Ink Writing (DIW). |

| Fabrication | Can be structured using photolithography and DIW into 3D parts. | Allows for the creation of complex, biodegradable architectures. |

| Biocompatibility | MAHPC constructs are biocompatible and support cell adhesion and proliferation. | Suitable for tissue engineering and regenerative medicine applications. |

This interactive table presents key research findings related to the methacrylation of this compound.

Integration with Inorganic Nanomaterials for Hybrid Systems

The development of fully green and sustainable materials for the growing field of flexible electronics is an urgent priority. Integrating biopolymers like this compound with inorganic nanomaterials offers a promising pathway to create functional hybrid systems that combine the properties of both components.

Composites of this compound and detonation nanodiamonds (DNDs) have been investigated as a sustainable and printable material for flexible electronics ktu.ltmdpi.com. These hybrid systems are typically prepared as water-based viscous dispersions ktu.ltmdpi.com. The introduction of DNDs into the HPC matrix significantly influences the material's properties.

Rheological studies have shown that the presence of nanodiamonds affects the orientation and entanglement of the cellulose chains in the aqueous solution mdpi.com. Despite causing an increase in the rigidity of the system, the DNDs slightly enhance the ionic conductivity of the dispersion ktu.ltmdpi.com. Electrochemical analyses, including Cyclic Voltammetry and Electrochemical Impedance Spectroscopy, have revealed that the HPC-DND system is remarkably stable within the tested voltage range and possesses a lower bulk resistance compared to pure HPC ktu.ltmdpi.com. These characteristics, combined with the material's printability and film-forming capabilities, make HPC-DND composites a strong candidate for use in flexible electronic applications mdpi.com.

This compound with Zinc Oxide Nanoparticles for Material Consolidation

The integration of zinc oxide nanoparticles (ZnO NPs) into a this compound (HPC) matrix creates a nanocomposite material with enhanced properties for the consolidation and preservation of various materials, including paper and leather. mdpi.comresearchgate.net This strategy leverages the film-forming and adhesive capabilities of HPC while incorporating the protective and reinforcing functionalities of ZnO NPs. mdpi.comncsu.edu The uniform dispersion of these nanoparticles within the polymer matrix is a critical factor in the performance of the consolidant, significantly augmenting the physical and mechanical properties of the treated materials and improving their resistance to environmental degradation. mdpi.comresearchgate.net

Research has demonstrated the efficacy of HPC/ZnO nanocomposites in reinforcing fragile and weakened materials. In the conservation of papyrus, for instance, treatment with HPC loaded with ZnO NPs has been shown to dramatically increase mechanical properties. ncsu.edu This improvement is attributed to an increase in the cellulose crystallinity index, as observed through Fourier-transform infrared (FTIR) analysis which revealed an increase in CH2 and OH stretching. ncsu.edu Similarly, in the conservation of historical leather artifacts, an HPC/ZnO nanocomposite coating provides a protective layer that shields against UV radiation, thereby preventing microcracks and surface degradation. mdpi.com This treatment also enhances mechanical resistance, water-repellent properties, and can increase the pH of acid-degraded leather, contributing to its stabilization. mdpi.com

The preparation of these consolidants typically involves dispersing a low concentration of ZnO NPs into an HPC solution, which is often prepared with ethyl alcohol. ncsu.eduekb.eg The resulting nanocomposite can then be applied to the material to be consolidated. The effectiveness of the treatment is often evaluated by comparing the mechanical properties, such as tensile strength and elongation, of the material before and after application, as well as before and after artificial aging processes. mdpi.comekb.eg

| Parameter | Observation | Reference |

| Mechanical Properties | A significant increase in the mechanical properties of papyrus was observed after treatment with HPC loaded with ZnO NPs. | ncsu.edu |

| UV Protection | The HPC/ZnO nanocomposite coating effectively protects leather from UV radiation, preventing microcracks and surface degradation. | mdpi.com |

| Water Repellency | The treatment demonstrated improved water-repellent properties for leather. | mdpi.com |

| pH Modification | An increase in the pH of the leather was observed, which can help to control destruction caused by acid. | mdpi.com |

Cross-linking Approaches for this compound Hydrogel Formation

Cross-linking is a fundamental process for transforming soluble HPC into insoluble, three-dimensional hydrogel networks with enhanced mechanical stability and controlled swelling properties. These hydrogels have significant potential in various biomedical applications. Chemical cross-linking agents and photocrosslinking techniques are two prominent methods used to achieve this transformation.

Divinyl Sulfone as a Cross-linking Agent

Divinyl sulfone (DVS) is an effective cross-linking agent for polysaccharides containing hydroxyl groups, reacting under alkaline conditions to form stable ether linkages. acs.orgnih.gov The vinyl sulfone groups of DVS are excellent Michael acceptors, readily reacting with the hydroxyl groups on the cellulose backbone. nih.gov This reaction is crucial for creating a stable three-dimensional hydrogel network from otherwise soluble polymers. acs.org

While research has extensively documented the use of DVS for cross-linking other cellulose derivatives like hydroxyethylcellulose (HEC) and carboxymethylcellulose (CMC), as well as hyaluronic acid (HA), the principles are directly applicable to HPC. acs.org The cross-linking reaction with DVS enhances the mechanical properties and stability of the resulting hydrogel. lifderma.comtcichemicals.com The degree of cross-linking can be controlled, which in turn modulates the equilibrium sorption capacity and network stability of the hydrogel. acs.org DVS is noted for its high reactivity, stability, and water solubility, making it a popular choice for bioconjugation and the preparation of polysaccharide-based networks. nih.gov

Photocrosslinking of Methacrylated this compound

Photocrosslinking offers a high degree of temporal and spatial control over the hydrogel formation process. nih.govbohrium.com This technique involves the modification of HPC with methacrylate groups to produce methacrylated this compound (MAHPC). mdpi.com This functionalized polymer can then be cross-linked upon exposure to UV light in the presence of a photoinitiator. mdpi.comresearchgate.net

The process of methacrylation imparts photocrosslinking capabilities to the HPC. nih.gov The degree of methacrylation can be controlled, which influences the rheological properties and photocrosslinking kinetics of the resulting MAHPC solution. mdpi.com Upon UV exposure, the storage modulus of MAHPC inks has been shown to increase by two orders of magnitude within 30 seconds, indicating the rapid formation of a fully networked polymer. mdpi.com This rapid curing is advantageous for applications such as direct ink writing (DIW) and 3D bioprinting. mdpi.comacs.org However, a very rapid cross-linking can also lead to high curing stresses and fracture, which can be mitigated by blending MAHPC with unmodified HPC to achieve a balance between curing kinetics and mechanical stability. mdpi.com

| Cross-linking Method | Key Features | Outcome | Reference |

| Divinyl Sulfone (DVS) | Chemical cross-linking under alkaline conditions. | Forms stable, three-dimensional hydrogel networks with enhanced mechanical properties and stability. | acs.orglifderma.comtcichemicals.com |

| Photocrosslinking of MAHPC | UV-light induced cross-linking of methacrylated HPC. | Rapid formation of a polymer network, with kinetics that can be described by an autocatalytic model. | mdpi.com |

Derivatization with Specific Functional Groups via Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and specific, making them highly suitable for the functionalization of polymers like cellulose. rsc.orgnih.gov These reactions offer an environmentally friendly alternative to more traditional modification methods. rsc.org For cellulose and its derivatives, click chemistry allows for the introduction of specific functional groups without the need for extensive protection and deprotection steps, thereby reducing waste and simplifying the synthesis process. rsc.org

Glucuronic Acid Functionalization for Therapeutic Potential

A notable application of click chemistry in the modification of HPC is the attachment of glucuronic acid. Research has demonstrated the efficient synthesis of HPC functionalized with glucuronic acid via click chemistry, often facilitated by microwave irradiation to enhance reaction rates. researchgate.net This specific functionalization is being explored for its potential to create novel biomaterials with therapeutic properties. researchgate.net For instance, glycodendrimers functionalized with glucuronic acid have shown potential as antagonists for the Dengue virus envelope protein. researchgate.netnih.gov The precise and efficient nature of click chemistry enables the creation of well-defined, functionalized HPC that can be tailored for specific biological interactions and therapeutic applications.

Blending Strategies with Other Polymers for Tunable Properties

Blending HPC with other polymers is a common and effective strategy to create materials with tailored properties that combine the advantages of each component. researchgate.netfrontiersin.org This approach is widely used in various applications, including the formulation of orally disintegrating films (ODFs) and the creation of advanced composite materials. mdpi.comcellulosechemtechnol.ro The miscibility of the polymers in the blend is a key factor that influences the final properties of the material. researchgate.net

In pharmaceutical applications, HPC is often blended with other cellulose derivatives, such as hydroxypropyl methyl cellulose (HPMC). mdpi.com While HPMC and HPC have similar cellulosic backbones, their blends can exhibit micro-immiscibility. researchgate.netmdpi.com However, they can still be macro-miscible, allowing for the formation of uniform films. mdpi.com The ratio of HPC to HPMC in the blend can be adjusted to optimize mechanical properties like tensile strength and elongation, as well as the disintegration time of the film. mdpi.com

HPC has also been blended with synthetic polymers like polyurethane to study the effects of accelerated aging. cellulosechemtechnol.ro The composition of these blends influences their structural organization and subsequent degradability. cellulosechemtechnol.ro Furthermore, HPC can be incorporated into suspensions of cellulose nanocrystals (CNCs) to produce all-cellulosic composite films. mdpi.com The addition of HPC to CNC suspensions can increase the flexibility of the resulting films while maintaining their unique chiral nematic structure, which is responsible for their structural coloration. mdpi.com The amount of HPC in the blend influences the pitch of the chiral nematic structure and, consequently, the color of the film. mdpi.com

| Polymer Blend | Key Findings | Tunable Properties | Reference |

| HPC / HPMC | Blends can be macro-miscible and form uniform films, although they may be micro-immiscible. | Mechanical strength, elongation, disintegration time. | mdpi.com |

| HPC / Polyurethane | The composition of the blend affects the structural organization and degradability upon aging. | Crystallinity, degradability. | cellulosechemtechnol.ro |

| HPC / Cellulose Nanocrystals | The addition of HPC increases the flexibility of CNC films while retaining their chiral nematic structure. | Flexibility, structural color (pitch of the chiral nematic structure). | mdpi.com |

This compound-Chitosan Blends

Blends of this compound and chitosan (B1678972) have been investigated for various biomedical applications, leveraging the biocompatibility and biodegradability of both polysaccharides. Research into these blends has focused on understanding their miscibility and exploring their potential in areas such as drug delivery and biocatalysis.

Composite films of HPC and chitosan can be prepared by solution blending. Studies have shown that while there are weak hydrogen bonding interactions between the functional groups of the two polymers, the blends are not entirely miscible in a dry state researchgate.net. The resulting films are often transparent but can be brittle when dry researchgate.net.

In the realm of drug delivery, pH-responsive hydrogels have been developed using oxidized this compound (Ox-HPC) and carboxymethyl chitosan (CMCS) digitellinc.com. These injectable and self-healing hydrogels are formed through reversible imine bond linkages. They show promise for targeted drug release, as the release of a model drug, phenylalanine, was found to be faster at a pH typical of tumor tissues (6.8) compared to normal tissue pH (7.4) digitellinc.com.

Furthermore, blends of (hydroxypropyl)methyl cellulose (HPMC), a related cellulose ether, and chitosan have been successfully used as a film matrix for enzyme immobilization. Specifically, Mucor miehei lipase (B570770) has been immobilized on an HPMC-chitosan film, which then served as a reusable biocatalyst mdpi.com. Structural analysis revealed intermolecular hydrogen bonds between the amide groups of the polymers and the lipase mdpi.com.

Table 1: Characteristics of this compound-Chitosan Blend Systems

| Blend System | Key Findings | Potential Applications |

| HPC-Chitosan Films | Partial miscibility with weak hydrogen bonding. Transparent but brittle when dry. | General biomedical films |

| Oxidized HPC-Carboxymethyl Chitosan Hydrogels | pH-responsive, injectable, and self-healing. Faster drug release at slightly acidic pH. | Targeted drug delivery |

| HPMC-Chitosan Film with Immobilized Lipase | Forms a stable matrix for enzyme immobilization via intermolecular hydrogen bonds. | Biocatalysis |

This compound-Polyurethane Membranes

The combination of this compound with polyurethanes (PU) has been explored to create membranes with tailored properties for applications such as sustained drug release. These blends aim to merge the biocompatibility of HPC with the robust mechanical properties of polyurethanes.

Polyurethane-HPC membranes have been synthesized and evaluated for the sustained release of drugs like nystatin (B1677061) cellulosechemtechnol.roresearchgate.net. The introduction of HPC into the polyurethane matrix was found to enhance the release of the drug cellulosechemtechnol.ro. These membranes can be prepared using components such as polycaprolactone (B3415563) diol (PCL), 4,4'-diphenyl methane (B114726) diisocyanate (MDI) or methylene-bis(4-cyclohexylisocyanate) (H12MDI), with HPC acting as a chain extender cellulosechemtechnol.roresearchgate.net. The drug release profile is influenced by the specific diisocyanate used and the presence of HPC cellulosechemtechnol.roresearchgate.net.

The structural integrity and behavior of HPC-polyurethane blends under accelerated aging conditions (UV irradiation, elevated temperature, and humidity) have also been investigated. A study on blends with varying ratios of PU to HPC (20/80, 50/50, and 80/20) showed that weathering induces structural modifications through hydrolysis and oxidation in both polymer components cellulosechemtechnol.ro. The analysis of the hard segments of polyurethane during this aging process revealed a decrease in the hydrogen-bonded ordered area cellulosechemtechnol.ro.

Table 2: Properties of this compound-Polyurethane Membranes

| Membrane Composition | Characterization Methods | Key Findings | Application |

| Polyurethane with HPC as chain extender | ATR-FTIR, DSC, UV-VIS, Contact Angle | HPC enhances the sustained release of nystatin. | Sustained drug release |

| PU_HPC Blends (20/80, 50/50, 80/20) | FT-IR Spectroscopy | Accelerated aging causes structural changes via hydrolysis and oxidation. | Materials durability studies |

This compound-Cellulose Nanocrystals Blends

The incorporation of cellulose nanocrystals (CNCs) into a this compound matrix offers a pathway to creating advanced functional materials with unique optical and mechanical properties. These blends are particularly noted for producing films with structural color.

When HPC is incorporated into a CNC film, the CNCs can maintain a chiral nematic structure. This structure selectively reflects specific wavelengths of light, resulting in a colored film acs.orgnih.gov. The color of these iridescent films can be tuned across the visible spectrum by adjusting the concentration or the molecular weight of the HPC acs.orgnih.govresearchgate.net.

A key advantage of these composite films is their enhanced flexibility compared to films made from pure CNCs. Research has shown that the addition of HPC can lead to a significant increase in elasticity (up to ten-fold) and a decrease in stiffness and tensile strength acs.orgnih.gov. This improved flexibility makes the films more robust and less brittle. Furthermore, it is possible to add a substantial amount of HPC (up to 50 wt.%) to a CNC aqueous suspension without disrupting the liquid crystal phase of the CNCs dntb.gov.ua.

The water stability of these films can also be improved. Surface modification of the CNC/HPC films with methacrylate groups has been shown to increase the hydrophobicity of the films acs.orgnih.gov.

Table 3: Effects of HPC Addition on Cellulose Nanocrystal Films

| Property | Observation |

| Optical Properties | Tunable structural color across the visible spectrum. |

| Mechanical Properties | Up to a ten-fold increase in elasticity; decreased stiffness and tensile strength. |

| Structural Integrity | Chiral nematic structure of CNCs is maintained. |

| Water Stability | Can be improved through surface modification with methacrylate groups. |

Self Assembly and Liquid Crystalline Behavior of Hydroxypropylcellulose

Cholesteric Liquid Crystal (CLC) Formation and Structural Coloration Mechanisms

Hydroxypropylcellulose (HPC), a derivative of cellulose (B213188), is notable for its ability to self-assemble into a cholesteric liquid crystalline (CLC) phase within a specific concentration range in various polar solvents, including water. nih.gov This behavior gives rise to unique optical properties, namely structural coloration, which is a phenomenon where color is produced by the interaction of light with nanostructures rather than by pigments. cam.ac.uk

Self-Assembly into Cholesteric Liquid Crystals and Helical Nano-architecture

At low concentrations, HPC molecules are randomly oriented in solution, resulting in an optically isotropic phase. nih.gov As the concentration increases to a critical point, typically above 40 wt% in aqueous solutions, the rod-like HPC molecules spontaneously organize into a chiral nematic (cholesteric) liquid crystal structure. ncsu.edu This self-assembly is driven by the rigidity and chirality of the cellulose backbone. nih.gov

The resulting nano-architecture is characterized by a helical stack of quasi-nematic layers. rsc.org Within each layer, the HPC molecules align in a common direction, known as the director. However, the director of each subsequent layer is twisted by a small, constant angle relative to the previous one. ncsu.edu This continuous rotation of the director forms a left-handed or right-handed helical structure. ncsu.edunih.gov For aqueous solutions of HPC, a right-handed chiral nematic liquid crystal structure is formed. ncsu.edu The distance over which the director rotates by a full 360 degrees is defined as the helical pitch (p). rsc.orgpnas.org This periodic, helical structure is the basis for the selective reflection of light and the observed structural color. cam.ac.uk

Modulation of Structural Color through Concentration, Temperature, and Additives

The structural color of HPC-based CLCs is not static and can be dynamically tuned by several external factors. nih.gov

Concentration: The concentration of HPC in a solution is a primary determinant of the helical pitch and, consequently, the reflected color. As the HPC concentration increases, the pitch of the cholesteric helix decreases. ncsu.edu This leads to a blue shift in the reflected wavelength, meaning the color changes from red to violet as concentration rises. ncsu.edu For instance, in aqueous solutions, iridescent colors appear at concentrations above 40 wt%, with colors shifting from red to blue as the concentration increases from 50 to 70 wt%. ncsu.edu

Temperature: HPC solutions exhibit both lyotropic (concentration-dependent) and thermotropic (temperature-dependent) liquid crystal behaviors. nih.gov Increasing the temperature generally causes the helical pitch to increase, resulting in a red shift of the reflected color. nih.gov Conversely, a decrease in temperature leads to a reduction in the pitch and a blue shift in the structural color. nih.gov This temperature sensitivity allows for the creation of materials that change color in response to thermal stimuli. nih.gov

Additives: The introduction of various additives can also modulate the structural color of HPC CLCs.

Salts: Additive salts can alter the color of an HPC/water system, with the effect being dependent on the concentration and type of salt. This is attributed to the chaotropic effect, which modifies the twisting angle between the molecular layers and subsequently affects the helical pitch. nih.gov

Polymers: The addition of other polymers, such as poly(ethylene glycol) (PEG), can influence the helical pitch. The polarity of the PEG molecules can lead to electrostatic repulsion with the HPC chains, expanding the cholesteric spacing and causing a red shift in the structural color. northeastern.edu

Crosslinkers: To stabilize the color in a dry state, crosslinking agents like glutaraldehyde (B144438) or methacrylic anhydride (B1165640) can be used to fix the CLC structure. nih.gov

Light Absorbers: To enhance the vibrancy and saturation of the structural colors, small amounts of broadband light absorbers like carbon nanotubes or carbon black can be incorporated without disrupting the liquid crystal ordering. nih.gov

Influence of Helical Pitch on Reflected Wavelength

The relationship between the helical pitch of the cholesteric structure and the wavelength of the reflected light is described by the De Vries equation:

λ = n * p * cos(θ) nih.govchemrxiv.org

Where:

λ is the peak wavelength of the reflected light.

n is the average refractive index of the material.

p is the helical pitch.

θ is the angle of incidence of the light. nih.gov

This equation demonstrates that the reflected wavelength is directly proportional to the helical pitch. chemrxiv.org Therefore, any factor that alters the pitch—such as concentration, temperature, or additives—will directly influence the observed color. nih.govnih.gov A smaller pitch results in the reflection of shorter wavelengths (blue and violet), while a larger pitch leads to the reflection of longer wavelengths (red and orange). ncsu.edu The color also exhibits angle dependence; as the viewing angle increases, the reflected color will shift towards blue. nih.gov

Phase Behavior and Transition Studies of this compound Solutions

The phase behavior of HPC in solution is complex and dependent on both concentration and temperature, leading to the formation of distinct regions with different structural organizations. ncsu.edu

Isotropic, Biphasic, Anisotropic, and Gel Regions

A typical phase diagram for an aqueous HPC solution at a constant temperature below its lower critical solution temperature (LCST) reveals several distinct phases as the concentration of HPC increases: ncsu.edu

Isotropic Phase: At low concentrations (e.g., up to approximately 38 wt% at 20°C), the HPC molecules are randomly dispersed in the solvent, and the solution is optically isotropic. ncsu.edu

Biphasic Region: As the concentration increases (e.g., between 39 and 47 wt% at 20°C), the system enters a biphasic region where the isotropic phase coexists with an anisotropic, liquid crystalline phase. ncsu.edu

Anisotropic Phase: Above a certain critical concentration (e.g., 49 wt% at 20°C), the entire solution becomes a single anisotropic phase, exhibiting the characteristic properties of a cholesteric liquid crystal. ncsu.edu It is within this fully anisotropic region, typically between 51 and 70 wt%, that vibrant cholesteric colors are observed. ncsu.edu

Gel Region: At very high concentrations, the solution can form a gel, which is a viscoelastic solid-like material.

The precise critical concentrations for these phase transitions can vary depending on factors such as the molecular weight and degree of substitution of the HPC. ncsu.edu

| HPC Concentration (wt% at 20°C) | Phase Region | Description |

|---|---|---|

| < 38% | Isotropic | Randomly oriented HPC molecules; no birefringence. |

| 39% - 47% | Biphasic | Coexistence of isotropic and anisotropic phases. |

| > 49% | Anisotropic | Fully liquid crystalline; exhibits birefringence and structural color. |

Low Critical Solution Temperature (LCST) Behavior and its Modulators

Aqueous solutions of this compound exhibit a Low Critical Solution Temperature (LCST), which is a critical temperature below which the polymer is soluble and above which it undergoes a phase separation. ncsu.edu For HPC in water, the LCST is approximately 42°C. ncsu.edu

As the temperature of an aqueous HPC solution approaches the LCST, the solubility of the polymer decreases. This is due to the disruption of the hydrogen bonds between the HPC molecules and water molecules, leading to increased polymer-polymer interactions. pnas.org When the temperature exceeds the LCST, the solution becomes cloudy and phase separation occurs, which can result in the formation of a gel. ncsu.edunih.gov

This LCST behavior can be modulated by various factors:

Additives: The presence of additives can alter the LCST. For example, the incorporation of ethylene (B1197577) glycol can lower the freezing point of the solution, allowing the liquid crystalline phase to be maintained at temperatures below 0°C. nih.gov

Concentration: The concentration of HPC itself can influence the phase separation behavior at elevated temperatures. nih.gov

This temperature-responsive property, combined with its liquid crystalline nature, makes HPC a versatile material for applications in sensors and smart materials. nih.govncsu.edu

Volume Phase Transition of this compound Microgels

This compound (HPC) microgels, which are cross-linked polymer networks, exhibit a volume phase transition (VPT), shifting between a swollen and a collapsed state in response to external stimuli. researchgate.net This transition is primarily driven by the balance between hydrophilic and hydrophobic interactions within the polymer chains. researchgate.net Like their un-cross-linked polymer counterparts, HPC microgels are sensitive to both temperature and the presence of salt. acs.org

The transition can be induced by changes in temperature. researchgate.net In aqueous solutions, HPC has a lower critical solution temperature (LCST), the temperature above which it becomes less soluble and undergoes a phase transition. researchgate.net For HPC microgels, this manifests as a sharp decrease in size at a specific temperature. acs.org For instance, HPC microgels can swell to approximately three times their original size when the temperature is decreased from 50°C to 25°C. researchgate.net The specific temperature at which this volume phase transition occurs (VPTT) has been observed to be around 44°C for certain HPC microgels. researchgate.net

The addition of salt to the aqueous solution also significantly influences the VPT of HPC microgels. researchgate.netacs.org Salts like sodium chloride (NaCl) can lower the LCST of HPC polymer chains. researchgate.netcapes.gov.br This effect is also observed in the microgels, where adding salt leads to a decrease in the volume phase transition temperature. researchgate.net In one study, surfactant-free HPC microgels were synthesized in a narrow sodium chloride concentration range of 1.3 to 1.4 M at room temperature. researchgate.netacs.org The resulting microgels demonstrated a significant change in size in response to salt concentration. The hydrodynamic radius (Rh) of these microgels decreased from 470 nm in pure water to 160 nm in a 1.4 M NaCl solution at 23.5°C. acs.org

The table below illustrates the effect of sodium chloride concentration on the hydrodynamic radius of HPC microgels at a constant temperature.

| NaCl Concentration (M) | Hydrodynamic Radius (Rh) (nm) |

| 0 (Pure Water) | 470 |

| 1.4 | 160 |

| Data collected at 23.5 °C. acs.org |

Furthermore, the transition temperature is dependent on the salt concentration. As the NaCl concentration increases, the temperature at which the microgel collapses decreases. acs.org

| NaCl Concentration (M) | Approximate Transition Temperature (°C) |

| 0.0 | ~43 |

| 0.7 | ~31 |

| Data derived from studies on HPC solutions. researchgate.net |

The extent of shrinkage during the phase transition can be affected by the concentration of the cross-linking agent used during synthesis; an increase in cross-linker concentration tends to reduce the degree of shrinkage. researchgate.net

Rheo-Optical Studies and Structural Response to External Fields

Texture of Nematic Solutions under Shear

Concentrated solutions of this compound form a chiral nematic (cholesteric) liquid crystalline phase, which exhibits a variety of optical textures. researchgate.net When subjected to shear forces, the arrangement and orientation of these textures undergo significant changes. The flow curves of aqueous HPC solutions are often characterized by three distinct regions depending on the shear rate. nih.gov

Under polarized light microscopy, HPC solutions can display textures such as planar and focal conic textures. researchgate.net In a planar texture, the helical axes of the cholesteric structure are aligned perpendicular to the viewing surface, which results in the reflection of specific colors. Focal conic textures arise from a different arrangement of the helical structures. Another observed pattern is the "oily streak" texture. researchgate.net

Blue-shift of Reflection Wavelength under Shear

The cholesteric liquid crystalline phase of this compound is known for its ability to selectively reflect light of a specific wavelength, resulting in structural color. This reflection wavelength is sensitive to external stimuli, including shear forces. nih.gov

When a steady shear flow is applied to thermotropic cholesteric liquid crystals formed from HPC derivatives, a noticeable blue-shift in the reflection peak is observed. nih.gov This phenomenon is not due to a decrease in the helical pitch of the liquid crystal structure. Instead, the blue-shift is caused by the tilting of the helical axis of the cholesteric structure in response to the shear force. nih.gov After the shear force is removed, the reflection spectra gradually recover as the helical axis returns to its original planar orientation. nih.gov Similarly, the process of drying an HPC solution, which increases its concentration, can also lead to a blue-shift in the reflective wavelength as the helical pitch decreases. nih.gov

The thermally induced shifting of the reflection peak is also a key characteristic, where heating typically causes a red-shift due to an increase in the helical pitch. researchgate.net However, the application of shear provides a dynamic way to tune the optical properties, causing a shift to shorter wavelengths (a blue-shift). nih.gov

Rheological Behavior and Flow Dynamics of Hydroxypropylcellulose Systems

Factors Influencing Rheological Properties of Hydroxypropylcellulose

The rheological profile of an HPC system is not intrinsic to the polymer alone but is strongly influenced by several factors, including the polymer's molecular characteristics and the nature of the solvent.

As expected for polymer solutions, both the molecular weight of the HPC and its concentration in a solvent have a profound impact on viscosity and other rheological properties. nih.govtandfonline.com

Concentration : Increasing the concentration of HPC leads to a significant increase in viscosity. tandfonline.commdpi.com At higher concentrations, polymer chains are closer together, leading to more frequent entanglements and greater resistance to flow. hpmcsupplier.com This also enhances the shear-thinning behavior of the solution. tandfonline.comhpmcsupplier.com

Molecular Weight : Higher molecular weight grades of HPC result in higher viscosity solutions at the same concentration. nih.govhpmcsupplier.com Longer polymer chains lead to a greater number of entanglements, which are more effective at resisting flow. hpmcsupplier.com The non-Newtonian, shear-thinning characteristics also become more pronounced with increasing molecular weight, particularly at higher concentrations. nih.govtandfonline.com

The following table presents representative data on how zero-shear viscosity is affected by HPC molecular weight and concentration in an aqueous solution.

| Molecular Weight (kDa) | Concentration (wt%) | Zero-Shear Viscosity (Pa·s) |

| 80 | 2 | 0.1 |

| 80 | 5 | 2.5 |

| 370 | 2 | 4.0 |

| 370 | 5 | 150 |

| 1000 | 1 | 3.5 |

| 1000 | 2 | 90 |

Note: These values are illustrative and can vary based on specific experimental conditions.

The choice of solvent and the composition of solvent mixtures significantly alter the rheological properties of HPC. nih.gov HPC is soluble in water and various polar organic solvents, and its behavior can be tailored by adjusting the solvent system. nih.govtandfonline.com

Impact of Additives and Nanoparticles

The rheological properties of this compound (HPC) systems are significantly influenced by the incorporation of additives and nanoparticles. The nature and concentration of these additions can alter the viscosity and viscoelastic characteristics of the HPC matrix. nih.govnih.govresearchgate.net

The addition of solid fillers, such as drugs or disintegrants, generally leads to an increase in the viscosity of HPC blends. nih.govnih.govresearchgate.net For instance, in formulations for 3D printing, the addition of 30–60% of a drug or disintegrant tends to result in greater viscosity values. nih.govnih.govmdpi.com Among disintegrants, microcrystalline cellulose (B213188) has been identified as an additive that can lower both the storage (G') and loss (G'') moduli. nih.govmdpi.comresearchgate.net Conversely, small molecules of drugs that dissolve into the molten polymer can act as plasticizers, thereby decreasing the viscosity of the mixture. nih.gov

Nanoparticles also play a crucial role in modifying the rheology of HPC solutions. The shape and concentration of the nanoparticles are key factors in this modification. aip.org Studies involving the dispersion of multi-walled carbon nanotubes (MWCNTs) in HPC solutions and the mixing of aqueous colloidal silica (B1680970) suspensions with HPC have shown that these nanoparticles can identify and influence the liquid crystalline phase behavior, which is observable through rheological measurements. aip.org The addition of cellulose nanocrystals to polymer solutions can make the system more viscous and enhance its shear-thinning nature. mdpi.com Similarly, the incorporation of silica nanoparticles into water-based drilling fluids containing viscoelastic surfactants (a potential application area for HPC-like thickeners) has been shown to improve rheological properties under harsh conditions. cup.edu.cn Research on tracing paper consolidation has demonstrated that nanomaterials like zinc oxide nanoparticles and nanocellulose can effectively fill gaps between paper fibers, increasing their coherence. ekb.eg

Table 1: Effect of Additives on Rheological Properties of HPC Blends

Additive Type Concentration Observed Effect on Viscosity/Modulus Reference Drug or Disintegrant 30-60% Increased viscosity [1, 3] Microcrystalline Cellulose Not specified Lowered storage (G') and loss (G'') modulus [1, 3] Dissolved Small Molecule Drugs Not specified Decreased viscosity (plasticizing effect) aip.org Cellulose Nanocrystals Not specified Increased viscosity and shear-thinning

Temperature and Shear Rate Dependencies